molecular formula C22H21BrN2O4 B14981618 6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14981618
M. Wt: 457.3 g/mol
InChI Key: SZMMROLORPGTKK-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a bromine atom, a morpholine ring, and a phenylethyl group attached to the chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is the bromination of a chromene derivative, followed by the introduction of the morpholine and phenylethyl groups. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-morpholin-4-ylpyridin-3-amine
  • 6-bromo-2-chloro-4-(trimethylsilyl)ethynylpyridin-3-amine
  • 5-bromo-3-(trifluoromethyl)pyridin-2-amine

Uniqueness

6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, coupled with the bromine, morpholine, and phenylethyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

6-bromo-N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21BrN2O4/c23-16-6-7-20-17(12-16)19(26)13-21(29-20)22(27)24-14-18(15-4-2-1-3-5-15)25-8-10-28-11-9-25/h1-7,12-13,18H,8-11,14H2,(H,24,27)

InChI Key

SZMMROLORPGTKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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